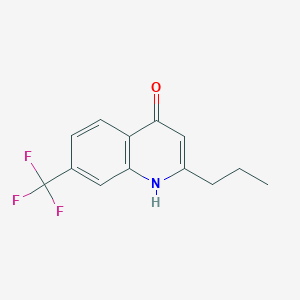

2-Propyl-7-trifluoromethyl-4-quinolinol

Description

Historical Context of Quinoline (B57606) Compounds in Drug Discovery

The journey of quinoline compounds in medicine began with the isolation of quinine from the bark of the Cinchona tree. This natural product was the first effective treatment for malaria and remained a primary antimalarial drug for centuries. The success of quinine spurred the development of synthetic quinoline-based antimalarials, such as chloroquine (B1663885) and mefloquine (B1676156), which have been instrumental in combating malaria globally. Beyond malaria, the structural framework of quinoline has proven to be a versatile template for drug design, leading to the discovery of compounds with a wide array of pharmacological activities.

Overview of the Quinoline Scaffold in Bioactive Molecules

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. This versatility has led to the development of quinoline-containing drugs with diverse therapeutic applications. These include antibacterial agents (fluoroquinolones), anticancer drugs, anti-inflammatory compounds, and agents targeting the central nervous system. The planar nature of the quinoline ring system allows for effective intercalation with DNA, while its various positions can be substituted to modulate physicochemical properties and biological activity.

Rationale for Investigating 2-Propyl-7-trifluoromethyl-4-quinolinol within the Quinoline Class

The specific compound, this compound, incorporates several structural features that suggest potential biological significance. The 4-quinolinol core is a known pharmacophore with a range of biological activities. The presence of a 2-propyl group can influence the compound's lipophilicity and steric interactions with target proteins.

The trifluoromethyl (-CF3) group at the 7-position is of particular interest. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov The electron-withdrawing nature of the -CF3 group can also influence the electronic properties of the quinoline ring system, potentially modulating its reactivity and biological activity. nih.gov The combination of these substituents on the 4-quinolinol scaffold makes this compound a compound of interest for investigation into its potential therapeutic properties.

While detailed experimental data for this compound is not extensively available in public scientific literature, its chemical properties can be summarized as follows:

| Property | Value |

| CAS Number | 1070879-98-9 |

| Molecular Formula | C13H12F3NO |

| Molecular Weight | 255.24 g/mol |

| IUPAC Name | 2-propyl-7-(trifluoromethyl)quinolin-4-ol |

General synthetic strategies for 2-alkyl-4-quinolones often involve the Conrad-Limpach or Camps cyclization reactions. These methods typically utilize anilines and β-keto esters as starting materials to construct the quinolone core. For the synthesis of this compound, a plausible route would involve the reaction of 3-(trifluoromethyl)aniline (B124266) with an appropriate β-keto ester bearing a propyl group.

The biological activities of structurally related 2-alkyl-4-quinolones are diverse and include antibacterial, antimalarial, and quorum sensing inhibition properties. mdpi.comnih.gov The presence of the trifluoromethyl group in other quinoline derivatives has been associated with enhanced potency in various biological assays. Therefore, it is hypothesized that this compound may exhibit interesting biological activities worthy of further investigation.

Structure

3D Structure

Properties

CAS No. |

1070879-98-9 |

|---|---|

Molecular Formula |

C13H12F3NO |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

2-propyl-7-(trifluoromethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C13H12F3NO/c1-2-3-9-7-12(18)10-5-4-8(13(14,15)16)6-11(10)17-9/h4-7H,2-3H2,1H3,(H,17,18) |

InChI Key |

GHKSRVYDGRHSPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propyl 7 Trifluoromethyl 4 Quinolinol and Analogues

Classical Quinoline (B57606) Synthesis Approaches

Traditional methods for quinoline synthesis have been established for over a century and remain fundamental in heterocyclic chemistry. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

The Friedländer synthesis is a widely used reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl group). wikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases and proceeds via an initial condensation followed by a cyclodehydration step. organicreactions.orgjk-sci.com

For the synthesis of 2-Propyl-7-trifluoromethyl-4-quinolinol, a potential Friedländer approach would involve the reaction of 2-amino-4-(trifluoromethyl)acetophenone with an ester of butyric acid, followed by hydrolysis and decarboxylation. A more direct, though challenging, variation would be the condensation of 2-amino-4-(trifluoromethyl)benzoic acid derivatives with pentan-2-one. The general mechanism involves two main pathways: an initial aldol (B89426) condensation followed by imine formation, or the formation of a Schiff base followed by an Aldol-type reaction and cyclization. wikipedia.org

Variations of this reaction, such as the Pfitzinger reaction, utilize isatin (B1672199) or isatoic acid to react with a carbonyl compound, yielding quinoline-4-carboxylic acids, which are precursors to 4-quinolinols. organicreactions.orgjptcp.com

Table 1: Overview of Friedländer Synthesis Parameters

| Parameter | Description | Relevance to Target Compound |

|---|---|---|

| Aryl Reactant | 2-aminoaryl aldehyde or ketone | 2-amino-4-(trifluoromethyl)acetophenone |

| Carbonyl Reactant | Ketone or aldehyde with α-methylene group | Pentan-2-one or a derivative |

| Catalysts | Acids (e.g., p-toluenesulfonic acid, HCl) or Bases (e.g., NaOH, pyridine) wikipedia.orgjk-sci.com | Selected based on substrate stability and desired regioselectivity. |

| Solvents | Ethanol (B145695), Methanol, DMF jk-sci.com | Typically high-boiling point solvents for reflux conditions. |

The Skraup synthesis and its related Doebner-von Miller variation are cornerstone reactions for creating the quinoline core. The general approach involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ. jptcp.comwikipedia.org The reaction is typically conducted under strong acidic conditions with an oxidizing agent. nih.gov

To synthesize a 7-trifluoromethylquinoline analogue, 3-(trifluoromethyl)aniline (B124266) would be the starting material. This would be reacted with an α,β-unsaturated aldehyde or ketone that can furnish the 2-propyl substituent. For instance, reacting 3-(trifluoromethyl)aniline with 2-hexenal under acidic conditions could theoretically yield 2-propyl-7-(trifluoromethyl)quinoline. nih.gov However, this method classically produces quinolines rather than the specific 4-hydroxyquinoline (B1666331) (4-quinolinol) tautomer. Achieving the 4-quinolinol structure often requires subsequent oxidation or the use of specific starting materials that direct hydroxylation at the C4 position. A mechanistic study using 13C-labeled ketones proposed that the reaction proceeds through a fragmentation-recombination pathway. illinois.edu

Intramolecular cyclocondensation reactions are highly effective for synthesizing 4-hydroxyquinolines. The most relevant of these is the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters. jptcp.comnih.gov This reaction is typically a two-step process.

For the specific synthesis of this compound, the pathway would be:

Condensation: 3-(Trifluoromethyl)aniline is reacted with ethyl 3-oxohexanoate. At lower temperatures (around 140°C), this condensation yields ethyl 3-((3-(trifluoromethyl)phenyl)amino)hex-2-enoate.

Cyclization: The resulting intermediate is heated to a higher temperature (around 250°C) in a high-boiling point solvent like Dowtherm. orgsyn.org This thermal treatment induces an intramolecular cyclization reaction, followed by the elimination of ethanol, to form the target this compound.

This method is particularly advantageous for producing 4-quinolinols due to its predictable regiochemistry and good yields for a variety of substituted anilines and β-ketoesters. orgsyn.orgnih.gov

Table 2: Conrad-Limpach Synthesis Steps for this compound

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Condensation | 3-(Trifluoromethyl)aniline, Ethyl 3-oxohexanoate | ~140°C, neat or with acid catalyst | Ethyl 3-((3-(trifluoromethyl)phenyl)amino)hex-2-enoate |

Modern Synthetic Strategies for this compound

Contemporary organic synthesis has introduced advanced techniques that offer significant improvements over classical methods, including enhanced reaction rates, higher yields, and greener reaction conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times and often improving product yields. nih.gov This technology can be applied to many classical quinoline syntheses.

For instance, the Friedländer synthesis of substituted quinolines has been successfully performed under microwave conditions, often using a solid acid catalyst like Nafion NR50. jk-sci.comnih.gov A plausible microwave-assisted synthesis of the target compound could involve reacting 2-amino-4-(trifluoromethyl)acetophenone with a suitable carbonyl partner in ethanol with a catalyst, irradiating the mixture in a microwave reactor. nih.gov Similarly, multicomponent reactions to form quinoline derivatives can be accelerated using microwave heating, offering a rapid and efficient route to complex structures. rsc.orgwjbphs.com The key advantages include uniform heating, shorter reaction times, and reduced energy consumption compared to conventional heating methods. nih.govmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Energy Input | Yields | Reference Example |

|---|---|---|---|---|

| Conventional Heating | Several hours to days | High, prolonged heating | Often moderate | Friedländer Reaction organicreactions.org |

Transition metal catalysis provides sophisticated and versatile methods for constructing complex organic molecules, including fluorinated quinolines. beilstein-journals.org These strategies can be used either to build the quinoline ring itself or to introduce the trifluoromethyl group onto a pre-existing quinoline scaffold.

One approach involves the palladium-catalyzed Sonogashira reaction on brominated 2-trifluoromethylquinolines to synthesize various alkynylated derivatives, demonstrating the utility of cross-coupling for functionalizing the quinoline core. beilstein-journals.org Another modern strategy is the synthesis of N-trifluoromethyl indoles via transition-metal-catalyzed desulfurization–fluorination/cyclization, a method that could potentially be adapted for quinoline systems. rsc.org

Furthermore, transition-metal catalysts are instrumental in C-F bond formation. While often challenging, direct trifluoromethylation of a pre-formed 2-propyl-4-hydroxyquinoline at the 7-position using a suitable palladium or copper catalyst and a trifluoromethylating agent (e.g., trifluoromethylsilanes) represents a potential late-stage functionalization strategy. nih.gov These methods offer access to compounds that may be difficult to prepare using classical condensation reactions due to the reactivity or availability of the required starting materials.

Green Chemistry Approaches in Quinoline Derivative Production

The synthesis of quinoline derivatives, including this compound, is increasingly benefiting from the principles of green chemistry, which prioritize the use of non-toxic, renewable materials, waste reduction, and energy efficiency. nih.govijpsjournal.com These approaches offer significant advantages over traditional methods, which often rely on hazardous reagents and solvents. researchgate.net

A prominent green strategy involves the use of water as a solvent, which is lauded for being environmentally benign, non-flammable, and readily available. tandfonline.com The hydrophobic effects in water can enhance reaction rates and yields. tandfonline.com Furthermore, the application of microwave irradiation has emerged as a highly efficient energy source, often leading to shorter reaction times, improved yields, and a reduction in energy consumption compared to conventional heating methods. researchgate.nettandfonline.com

The choice of catalyst is another critical aspect of green quinoline synthesis. Researchers have successfully employed inexpensive, non-toxic, and reusable catalysts such as FeCl3·6H2O to facilitate the condensation reactions required to form the quinoline scaffold. tandfonline.com Ionic liquids are also being explored as green alternatives to traditional volatile organic solvents and catalysts, offering benefits like solvent-free reaction conditions and high yields. mdpi.com Metal-free reaction protocols, utilizing simple acid or base catalysts, molecular iodine, or even catalyst-free conditions, are also gaining traction as they align with green chemistry principles by offering high atom efficiency, recyclability of reaction media, and mild reaction conditions. nih.gov

The following table summarizes various green synthetic methods applicable to the production of quinoline derivatives.

| Green Chemistry Approach | Catalyst/Solvent/Method | Advantages |

| Use of Green Solvents | Water, Ethanol, Acetic Acid | Environmentally benign, readily available, non-flammable, can enhance reaction rates. tandfonline.comtandfonline.com |

| Microwave-Assisted Synthesis | Microwave Irradiation | Shorter reaction times, increased yields, energy efficiency. researchgate.nettandfonline.com |

| Environmentally Benign Catalysts | FeCl3·6H2O, BiCl3, Amberlyst-15 | Inexpensive, non-toxic, reusable, milder reaction conditions. tandfonline.comtandfonline.comnih.gov |

| Ionic Liquids | e.g., [bmim]HSO4 | Can act as both solvent and catalyst, enabling solvent-free conditions and high yields. mdpi.com |

| Metal-Free Reactions | Simple acids/bases, molecular iodine | High atom efficiency, recyclable media, mild conditions, reduced waste. nih.gov |

| Ultrasound Irradiation | Ultrasonic waves | Shorter reaction times, easy product isolation, good to excellent yields. nih.gov |

Isolation and Purification Techniques for Synthesized Quinolinols

The isolation and purification of synthesized quinolinols, such as this compound, are critical steps to ensure the final product's purity and to enable accurate characterization and further application. A variety of techniques are employed, with the choice depending on the physical and chemical properties of the compound and its impurities.

Chromatographic Methods:

Flash chromatography and preparative high-performance liquid chromatography (HPLC) are powerful and widely used techniques for the purification of quinoline derivatives. acs.org

Flash Chromatography: This method is often used for the initial purification of crude reaction mixtures. It involves passing the mixture through a column of silica (B1680970) gel under pressure, with a solvent system (eluent) of varying polarity. For example, a gradient of heptane (B126788) and ethyl acetate (B1210297) can be used to separate compounds based on their differential adsorption to the silica. acs.org

Preparative HPLC: For achieving higher purity, preparative HPLC is often the method of choice. It utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase, such as Zorbax, under acidic conditions to achieve fine separation. acs.org

Recrystallization:

Recrystallization is a common and effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is crucial for successful purification. For instance, ethanol is often used for the recrystallization of quinoline-based Schiff bases. beilstein-journals.orgbeilstein-archives.org

Extraction and Other Techniques:

Solvent Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent like methylene (B1212753) chloride. google.com

Filtration: After precipitation or crystallization, filtration is a straightforward method to separate the solid product from the liquid phase. The filter cake is typically washed with a small amount of cold solvent to remove any remaining impurities. google.com

Concentration under Reduced Pressure: To remove the solvent after extraction or chromatography, evaporation under reduced pressure is commonly employed. This allows for the gentle removal of volatile solvents without decomposing the product. acs.org

The following table outlines common purification techniques for quinolinol derivatives.

| Purification Technique | Description | Typical Application |

| Flash Chromatography | Separation based on polarity using a silica gel column and a solvent gradient (e.g., heptane:EtOAc). acs.org | Initial purification of crude reaction mixtures. acs.org |

| Preparative HPLC | High-resolution separation using a high-pressure pump and a specialized column (e.g., Zorbax). acs.org | Achieving high purity of the final product. acs.org |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. beilstein-journals.orgbeilstein-archives.org | Purification of solid compounds. beilstein-journals.orgbeilstein-archives.org |

| Solvent Extraction | Separating compounds based on their differential solubility in two immiscible liquids. google.com | Separating the desired product from a reaction mixture or aqueous wash. google.com |

| Filtration | Separating a solid from a liquid by passing the mixture through a filter medium. google.com | Isolating a precipitated or crystallized product. google.com |

Chemical Reactivity and Derivatization of 2 Propyl 7 Trifluoromethyl 4 Quinolinol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the benzene (B151609) ring.

In the case of 2-propyl-7-trifluoromethyl-4-quinolinol, the trifluoromethyl group at the 7-position is a strong deactivating group and a meta-director. youtube.com The hydroxyl group at the 4-position (in its keto tautomeric form) and the alkyl group at the 2-position are activating groups and ortho-, para-directors. Consequently, electrophilic attack is most likely to occur at the C-5 and C-8 positions of the benzene ring.

Nitration: Nitration of the quinoline ring can be achieved using a mixture of nitric acid and sulfuric acid. For this compound, the substitution is expected to occur primarily at the C-5 or C-8 position, directed by the existing substituents.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst or using N-halosuccinimides. Similar to nitration, halogenation is anticipated to take place at the C-5 or C-8 position of the quinoline ring. rsc.org

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO3/H2SO4 | 5-Nitro-2-propyl-7-trifluoromethyl-4-quinolinol and 8-Nitro-2-propyl-7-trifluoromethyl-4-quinolinol |

| Bromination | Br2/FeBr3 | 5-Bromo-2-propyl-7-trifluoromethyl-4-quinolinol and 8-Bromo-2-propyl-7-trifluoromethyl-4-quinolinol |

| Chlorination | Cl2/AlCl3 | 5-Chloro-2-propyl-7-trifluoromethyl-4-quinolinol and 8-Chloro-2-propyl-7-trifluoromethyl-4-quinolinol |

Nucleophilic Substitution Reactions at the 4-Position

The hydroxyl group at the 4-position of the quinoline ring can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the conversion of the 4-quinolinol to a 4-chloroquinoline (B167314) derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comnih.gov

The resulting 4-chloro-2-propyl-7-trifluoromethylquinoline is then susceptible to attack by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 4-position.

Amination: Reaction with primary or secondary amines can yield 4-aminoquinoline (B48711) derivatives. Alkoxylation: Treatment with alkoxides can introduce alkoxy groups at the 4-position. Thiolation: Reaction with thiols can lead to the formation of 4-thioether derivatives.

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Chloro-2-propyl-7-trifluoromethylquinoline | RNH2 (Primary Amine) | N-Alkyl-2-propyl-7-trifluoromethylquinolin-4-amine |

| NaOR (Sodium Alkoxide) | 4-Alkoxy-2-propyl-7-trifluoromethylquinoline | |

| RSH (Thiol) | 4-(Alkylthio)-2-propyl-7-trifluoromethylquinoline |

Modifications of the Propyl Side Chain

The propyl group at the 2-position offers several possibilities for functionalization, primarily through reactions involving the benzylic-like position (the carbon atom attached to the quinoline ring).

Oxidation: The benzylic carbon of the propyl group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). libretexts.org This would yield 1-(7-trifluoromethyl-4-hydroxyquinolin-2-yl)propan-1-one. Further oxidation could lead to the corresponding carboxylic acid.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom at the benzylic position of the propyl side chain. orgoreview.com This halogenated intermediate can then undergo further nucleophilic substitution reactions.

C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation could potentially be employed for the selective functionalization of the propyl side chain at various positions. psu.edursc.org This could allow for the introduction of aryl, alkyl, or other functional groups.

| Reaction | Reagents | Potential Product |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | 1-(7-Trifluoromethyl-4-hydroxyquinolin-2-yl)propan-1-one |

| Halogenation | N-Bromosuccinimide (NBS), light/heat | 2-(1-Bromopropyl)-7-trifluoromethyl-4-quinolinol |

| C-H Activation/Arylation | Pd catalyst, Aryl halide | 2-(Aryl-substituted propyl)-7-trifluoromethyl-4-quinolinol |

Functionalization of the Trifluoromethyl Group and its Influence on Reactivity

The trifluoromethyl (CF₃) group is generally a very stable and chemically inert functional group due to the high strength of the carbon-fluorine bonds. mdpi.com Its primary influence on the reactivity of this compound is electronic. As a potent electron-withdrawing group, it deactivates the benzene portion of the quinoline ring towards electrophilic attack and influences the regioselectivity of such reactions. youtube.com

Direct functionalization of the trifluoromethyl group is challenging and typically requires harsh reaction conditions. Hydrolysis: Under forcing acidic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. nih.govReduction: Catalytic hydrogenation or reduction with specific reducing agents can sometimes lead to the reduction of the CF₃ group, although this is not a common transformation. rsc.org

The strong electron-withdrawing nature of the trifluoromethyl group also increases the acidity of the N-H proton in the quinoline ring and the O-H proton of the hydroxyl group.

Formation of Heterocyclic Fused Systems Incorporating the Quinoline Core

The 4-quinolinol scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often utilize the reactivity of the 4-hydroxy group and the adjacent C-3 position.

Furo[2,3-b]quinolines: Reaction of 4-hydroxyquinolines with α-halo ketones or related reagents can lead to the formation of furo[2,3-b]quinoline (B11916999) derivatives, which are of interest for their potential biological activities. nih.gov

Pyrazolo[3,4-b]quinolines: Condensation reactions of appropriately functionalized quinoline precursors, which can be derived from this compound, with hydrazine (B178648) derivatives can yield pyrazolo[3,4-b]quinolines. researchgate.netnih.gov For instance, a 3-formyl-4-chloroquinoline derivative could serve as a key intermediate.

Thiazolo[4,5-b]quinolines: The synthesis of thiazolo[4,5-b]quinolines can be achieved from 3-amino-4-chloroquinoline derivatives, which in turn can be prepared from the corresponding 3-nitro compound. These fused systems are also being explored for their pharmacological properties. derpharmachemica.com

| Fused System | General Synthetic Strategy | Potential Precursor from this compound |

|---|---|---|

| Furo[2,3-b]quinoline | Reaction of a 4-hydroxyquinoline (B1666331) with an α-halo ketone followed by cyclization. | This compound |

| Pyrazolo[3,4-b]quinoline | Condensation of a 3-formyl-4-chloroquinoline with hydrazine. | 3-Formyl-4-chloro-2-propyl-7-trifluoromethylquinoline |

| Thiazolo[4,5-b]quinoline | Reaction of a 3-amino-4-chloroquinoline with a thiocarbonyl compound. | 3-Amino-4-chloro-2-propyl-7-trifluoromethylquinoline |

Structure Activity Relationship Sar Studies of 2 Propyl 7 Trifluoromethyl 4 Quinolinol Derivatives

Impact of Substituents at the 2-Position on Biological Activity

The substituent at the 2-position of the quinoline (B57606) ring plays a significant role in modulating the pharmacological profile of the molecule. In the parent compound, this position is occupied by a propyl group. Alterations to this group, such as changes in chain length, branching, and the introduction of cyclic or aromatic moieties, can significantly influence the compound's interaction with its biological target.

Research on related quinoline derivatives suggests that the size and lipophilicity of the alkyl group at the 2-position can have a pronounced effect on activity. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, variations in the 2-alkyl substituent from isopropyl to isobutyl resulted in notable differences in antiviral activity. nih.gov While direct SAR data for 2-Propyl-7-trifluoromethyl-4-quinolinol is limited, general principles suggest that an optimal alkyl chain length exists for maximizing biological efficacy. Shorter or longer chains may lead to a decrease in activity due to suboptimal van der Waals interactions or steric hindrance within the binding pocket of the target protein.

The introduction of unsaturation or cyclic structures in place of the propyl group can also impact activity by altering the conformation and rigidity of the molecule. Aromatic or heteroaromatic rings at this position, as seen in other quinoline-based compounds, can introduce potential for π-π stacking or additional hydrogen bonding interactions, which may enhance binding affinity. nih.gov

Below is an illustrative data table summarizing the expected impact of various substituents at the 2-position on biological activity, based on general SAR principles for quinoline derivatives.

| Substituent at 2-Position | Rationale for Predicted Impact on Activity | Predicted Relative Activity |

| Methyl | Reduced hydrophobic interactions compared to propyl. | Lower |

| Propyl (Parent) | Optimal balance of size and lipophilicity for the target. | High |

| Isopropyl | Increased steric bulk near the quinoline core. | Potentially lower or similar |

| Pentyl | Increased lipophilicity, may lead to steric clashes. | Lower |

| Cyclopropyl | Introduces conformational rigidity. | Potentially higher or lower |

| Phenyl | Potential for additional π-stacking interactions. | Potentially higher |

Note: The predicted relative activities are hypothetical and based on general principles of medicinal chemistry, as specific experimental data for this compound derivatives is not publicly available.

Role of Trifluoromethyl Group at the 7-Position in Eliciting Pharmacological Effects

The trifluoromethyl (-CF3) group is a common substituent in modern medicinal chemistry due to its unique electronic properties and metabolic stability. mdpi.comnih.gov Its presence at the 7-position of the 2-propyl-4-quinolinol scaffold is critical for the molecule's pharmacological effects. The -CF3 group is strongly electron-withdrawing, which can significantly influence the acidity of the 4-hydroxyl group and the basicity of the quinoline nitrogen. mdpi.com This modulation of the molecule's electronic profile can enhance its binding to biological targets through electrostatic or hydrogen bonding interactions. mdpi.com

Furthermore, the trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its site of action. nih.gov The high strength of the carbon-fluorine bond also makes the -CF3 group resistant to metabolic degradation, thereby increasing the compound's half-life and bioavailability. mdpi.com In SAR studies of other quinoline derivatives, the trifluoromethyl group has been shown to be a favorable substituent for enhancing biological activity. nih.govnih.gov For example, in a series of 4-aminoquinolines, a trifluoromethyl group at the 7-position was found to influence the compound's accumulation in the parasite food vacuole, a key factor in its antimalarial activity.

Bioisosteric replacement of the trifluoromethyl group with other electron-withdrawing groups, such as a nitro group or a pentafluorosulfanyl group, has been explored in other molecular scaffolds to fine-tune activity and physicochemical properties. nih.govnih.gov However, the trifluoromethyl group often provides an optimal balance of steric bulk, lipophilicity, and electronic effects.

The following table illustrates the importance of the trifluoromethyl group at the 7-position by comparing it with other potential substituents.

| Substituent at 7-Position | Key Properties | Predicted Impact on Activity |

| Hydrogen | Lacks electron-withdrawing and lipophilic character. | Significantly lower |

| Methyl | Electron-donating, less lipophilic than -CF3. | Lower |

| Chloro | Electron-withdrawing, but less lipophilic than -CF3. | Potentially lower |

| Trifluoromethyl (Parent) | Strongly electron-withdrawing, lipophilic, metabolically stable. | High |

| Nitro | Strongly electron-withdrawing, but can be metabolically labile. | Potentially similar or lower |

Note: The predicted impacts are based on established principles of medicinal chemistry and SAR studies of related compounds.

Significance of the 4-Hydroxyl Group and its Chemical Modifications

The 4-hydroxyl group of the quinolinol core is a critical functional group that can participate in key hydrogen bonding interactions with the biological target. mdpi.commdpi.com Its acidic nature, which is enhanced by the electron-withdrawing trifluoromethyl group at the 7-position, makes it a strong hydrogen bond donor. In many quinolone and quinolinone-based drugs, the 4-oxo or 4-hydroxy moiety is essential for their mechanism of action. mdpi.com

Chemical modification of the 4-hydroxyl group, for instance, through etherification or esterification, can serve multiple purposes in drug design. Conversion to a prodrug can improve a compound's solubility, bioavailability, or pharmacokinetic profile. nih.gov For example, an ester prodrug can mask the polar hydroxyl group, facilitating passage across biological membranes, and then be hydrolyzed by intracellular esterases to release the active 4-hydroxy compound.

Permanent modification of the 4-hydroxyl group, such as conversion to a methoxy (B1213986) ether, would likely abolish or significantly reduce biological activity by preventing the crucial hydrogen bonding interaction with the target. This highlights the importance of the 4-hydroxyl group as a key pharmacophoric feature.

The table below summarizes the likely effects of modifying the 4-hydroxyl group.

| Modification at 4-Position | Nature of Modification | Predicted Effect on Activity |

| -OH (Parent) | Hydrogen bond donor. | Active |

| -OCH3 | Ether (permanent modification). | Inactive (blocks H-bonding) |

| -OCOCH3 | Ester (prodrug). | Inactive until hydrolyzed to -OH. |

| -OPO3H2 | Phosphate ester (prodrug). | Inactive until hydrolyzed to -OH; may improve solubility. |

Note: These predictions are based on the common role of hydroxyl groups in drug-receptor interactions and prodrug strategies.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of a molecule, including its conformational preferences and stereochemistry, is a critical determinant of its biological activity. For this compound and its derivatives, the relative orientation of the substituents on the quinoline scaffold can significantly impact how the molecule fits into the binding site of its target.

Conformational analysis helps to understand the energetically favorable shapes a molecule can adopt. scielo.br While the quinoline ring system is largely planar, the 2-propyl group has rotational freedom around the bond connecting it to the ring. Certain conformations may be preferred to minimize steric strain, and this preferred conformation may or may not be the one that is recognized by the biological target.

If chiral centers are introduced into the molecule, for example, by branching in the 2-alkyl substituent or by modifications to a linker chain, the resulting enantiomers or diastereomers can exhibit vastly different biological activities. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with different stereoisomers of a drug. One enantiomer may bind with high affinity to the target receptor, while the other may be significantly less active or even inactive.

Exploration of Linker Chains and Pendant Moieties on the Quinolinol Scaffold

The attachment of linker chains and pendant moieties to the quinolinol scaffold is a common strategy to explore new interactions with the biological target or to modify the molecule's pharmacokinetic properties. These modifications are often made at positions that are not critical for the primary binding interactions, allowing for the introduction of new functionalities without disrupting the core pharmacophore.

Linker chains, which can vary in length, flexibility, and chemical composition, can be used to position a pendant moiety in a specific region of the binding site. For example, a flexible alkyl chain could allow a terminal functional group to reach a distant pocket in the receptor.

Pendant moieties can be chosen for a variety of purposes. They can be designed to form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions to increase binding affinity. Alternatively, they can be large, polar groups to improve solubility or to target the molecule to a specific organ or tissue. In some cases, a pendant group may be a reactive moiety designed for covalent modification of the target, leading to irreversible inhibition.

In the context of quinoline derivatives, the introduction of side chains has been shown to be a successful strategy for enhancing anticancer and antimalarial activities. nih.gov For example, the derivatization of an 8-aminoquinoline (B160924) with various side chains led to compounds with potent anti-breast cancer activity. nih.gov

The following table provides hypothetical examples of how linker chains and pendant moieties could be used to modify the this compound scaffold.

| Modification | Rationale | Potential Outcome |

| Addition of a -(CH2)3NH2 chain at the 6-position | Introduce a basic group to form a salt bridge. | Increased binding affinity and solubility. |

| Attachment of a polyethylene (B3416737) glycol (PEG) chain | Increase hydrophilicity and molecular weight. | Improved pharmacokinetic profile. |

| Introduction of a -O-(CH2)2-Aryl group at the 4-position | Explore additional binding pockets with an aromatic moiety. | Enhanced target affinity. |

Note: These are illustrative examples based on common strategies in medicinal chemistry.

Preclinical Biological Evaluation of 2 Propyl 7 Trifluoromethyl 4 Quinolinol Derivatives

Antimicrobial Activity Investigations (In Vitro and In Vivo)

No studies were identified that investigated the antimicrobial properties of 2-Propyl-7-trifluoromethyl-4-quinolinol.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is no available information on the efficacy of this compound against Gram-positive or Gram-negative bacteria.

Antifungal Spectrum of Activity

The antifungal spectrum of this compound has not been evaluated in any published research.

Inhibition of Drug-Resistant Microbial Strains (e.g., MRSA)

There is no data on the activity of this compound against drug-resistant microbial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). While quinoline (B57606) derivatives have been investigated for activity against MRSA, no specific findings for the requested compound are available. researchgate.netnih.gov

Antiviral Potency in Viral Replication Assays

No published studies have assessed the antiviral potency of this compound.

Inhibition of Specific Viral Targets (e.g., ZIKV Replication)

There is no information regarding the ability of this compound to inhibit the replication of any viruses, including Zika virus (ZIKV).

Antiprotozoal Activities in Parasitic Models

The antiprotozoal activities of this compound have not been reported in the scientific literature. Although various chloroquinoline derivatives have been examined for antiprotozoal effects, data for the specific compound is not available. nih.govnih.gov

Antimalarial Efficacy Against Plasmodium falciparum Strains

The trifluoromethyl group is a key feature in several potent antimalarial compounds. Research into quinoline derivatives has shown that this substitution can significantly enhance activity against Plasmodium parasites, including drug-resistant strains. nih.gov

Studies on 2,8-bis(trifluoromethyl)-4-quinolinemethanol derivatives, which are structurally related to the target compound, have demonstrated significant antimalarial activity against Plasmodium berghei. nih.gov The specific placement and structure of side chains attached to the quinoline core are crucial for efficacy. For instance, a derivative featuring a β-naphthylamine group at the 7-position and a trifluoromethyl group at the 2-position showed potent activity against P. falciparum. nih.gov While direct data on this compound is not available, the proven success of related structures, such as mefloquine (B1676156) which contains two trifluoromethyl groups, underscores the potential of this chemical class. mdpi.com

Hybrid molecules incorporating the 7-chloro-4-aminoquinoline structure with other pharmacophores have also been synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with some compounds showing high potency. cabidigitallibrary.orgmesamalaria.org

Antileishmanial Activity in Leishmania Species

Derivatives of 7-trifluoromethyl-4-aminoquinoline have been synthesized and evaluated for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. In one study, a series of these derivatives displayed significant inhibition of L. donovani promastigotes, with all tested analogues showing 81-99% inhibition at a concentration of 10 μM. researchgate.net

Several of these compounds also exhibited potent activity against the intracellular amastigote form of the parasite, which is the clinically relevant stage. The half-maximal inhibitory concentration (IC50) values for the most active compounds ranged from 5.3 to 9.6 μM, comparing favorably to the reference drugs miltefosine (B1683995) (8.1 μM) and chloroquine (B1663885) (15.3 μM). researchgate.net In subsequent in vivo testing using a hamster model, one derivative, compound 6c, demonstrated a 76.02% inhibition of parasite proliferation. researchgate.net Other studies on different quinoline derivatives have also confirmed their potential, with some compounds inducing mitochondrial dysfunction in the parasites. nih.govnih.gov

Table 1: In Vitro Antiamastigote Activity of 7-Trifluoromethyl-4-aminoquinoline Derivatives Against L. donovani

| Compound | IC50 (μM) |

|---|---|

| Derivative 6c | 5.3 |

| Other Analogues | 5.3 - 9.6 |

| Miltefosine (Ref.) | 8.1 |

| Chloroquine (Ref.) | 15.3 |

Data sourced from a study on 7-trifluoromethyl-4-aminoquinoline derivatives. researchgate.net

Activity Against Trypanosoma cruzi

Trypanosoma cruzi is the parasite responsible for Chagas disease. While the potential of quinoline-based compounds against this parasite has been explored, specific data on 7-trifluoromethyl-4-quinolinol derivatives is scarce. Research has generally focused on other classes of quinolines. For instance, studies on 3-benzoyl substituted isoquinolones and flavanone (B1672756) derivatives have shown some trypanocidal activity. researchgate.netnih.gov The development of new agents against T. cruzi is a critical need, as current treatments have significant limitations. nih.gov The unique redox defense system of the parasite, which is absent in mammals, presents a potential target for novel drugs. researchgate.net Without specific studies, the efficacy of this compound derivatives against T. cruzi remains speculative but warrants investigation based on the broad bioactivity of the quinoline scaffold.

Antitumor and Antiproliferative Effects in Cancer Cell Lines and Animal Models

Quinoline and its derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition and induction of apoptosis.

Cytotoxicity Profiles Against Various Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic potential of quinoline derivatives against a panel of human cancer cell lines. A series of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids showed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM against leukemia and lymphoma cell lines. mdpi.com Similarly, morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxicity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cells, with some compounds showing IC50 values in the low micromolar range. nih.govrsc.org

One study on 7-chloro-(4-thioalkylquinoline) derivatives found that sulfonyl N-oxide derivatives, in particular, exhibited potent antiproliferative activity against eight different human cancer cell lines. nih.gov Tetrahydroquinolinone derivatives have also shown a potent cytotoxic effect on lung (A549) and colon (HTC-116) cancer cells, inducing cell cycle arrest and apoptosis. nih.gov These findings highlight the therapeutic potential of the broader quinoline class as antitumor agents. nih.gov

Table 2: Cytotoxicity (IC50 in μM) of Selected Morpholine (B109124) Substituted Quinazoline Derivatives

| Compound | A549 (Lung) | MCF-7 (Breast) | SHSY-5Y (Neuroblastoma) |

|---|---|---|---|

| AK-3 | 10.38 | 6.44 | 9.54 |

| AK-10 | 8.55 | 3.15 | 3.36 |

Data from a study on morpholine substituted quinazoline derivatives. rsc.org

Inhibition of Tumor Growth in Xenograft Models

The in vivo antitumor activity of quinoline derivatives has been confirmed in various xenograft models. A novel quinoline derivative, DFIQ, was shown to significantly decrease tumor volumes in a zebrafish xenograft model implanted with human non-small-cell lung carcinoma (H1299) cells. nih.gov Another study reported that 8-hydroxy-2-quinolinecarbaldehyde completely abolished the growth of a hepatocellular carcinoma (Hep3B) xenograft in nude mice at a dose of 10 mg/kg/day. nih.gov

Patient-derived xenografts (PDXs), which more accurately reflect clinical tumor biology, have also been used. Studies with celastrol, a quinone-methide triterpene, and its derivatives inhibited the growth of orthotopic hepatocellular carcinoma patient-derived xenografts. oncotarget.com Although not quinoline-based, these studies exemplify the use of PDX models to validate the in vivo efficacy of potential anticancer compounds. researchgate.net These preclinical in vivo results provide a strong rationale for the further development of quinoline-based compounds as cancer therapeutics.

Antitubercular Efficacy Against Mycobacterium tuberculosis Strains

The quinoline core is central to the activity of fluoroquinolones, a class of antibiotics used as second-line agents in the treatment of tuberculosis (TB). nih.gov Research has extended to other quinoline derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.

A study evaluating 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives reported significant in vitro activity against the H37Rv strain of M. tuberculosis. The most potent compound in this series recorded a minimum inhibitory concentration (MIC) of 3.13 µg/mL. semanticscholar.orgresearchgate.net Another investigation into a series of quinolone derivatives identified several compounds with MIC values between 1.2 and 3 µg/mL against the H37Rv strain and also showed excellent activity against a multidrug-resistant (MDR-TB) strain. rsc.org These findings suggest that the trifluoromethyl-quinoline scaffold is a promising starting point for the development of new anti-TB agents. nih.gov

Table 3: Antitubercular Activity of Selected Quinolone Derivatives Against M. tuberculosis H37Rv

| Compound Class | Most Active Compound | MIC (µg/mL) |

|---|---|---|

| 2,8-bis(trifluoromethyl)quinolines | Compound 1 | 3.13 |

| Quinolone Derivatives | Compound 6b21 | 1.2 - 3 |

Data compiled from studies on trifluoromethyl quinoline and other quinolone derivatives. semanticscholar.orgresearchgate.netrsc.org

Inhibition of Drug-Susceptible and Multidrug-Resistant Strains

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial effects. researchgate.net Certain quinolone derivatives have shown promising activity against multidrug-resistant strains of bacteria. researchgate.net The urgent need for novel drugs to combat multidrug-resistant tuberculosis (MDR-TB) has spurred research into quinoline-based compounds. researchgate.net Some of these derivatives have displayed excellent activity against MDR-TB in both laboratory and living organism models. researchgate.net

Research has identified 2,4-disubstituted pyridine (B92270) derivatives as effective agents against Mycobacterium tuberculosis located within human macrophages and in biofilm formations. frontiersin.org The development of resistance to these compounds is observed at a low frequency. frontiersin.org

A summary of the activity of certain quinoline derivatives is presented in the table below:

| Compound | Target Organism | Activity | Reference |

| Quinoline Derivatives | Multidrug-Resistant Tuberculosis | Promising activity against MDR-TB strains. researchgate.net | researchgate.net |

| 2,4-disubstituted pyridine derivatives | Mycobacterium tuberculosis | Significant bactericidal activity against intracellular and biofilm-forming bacilli. frontiersin.org | frontiersin.org |

Targeting Mycobacterial Cytochrome bc1 Complex

The cytochrome bc1 complex is a critical component of the cellular respiratory chain and a key target for antifungal agents. mdpi.com Inhibition of this complex disrupts ATP generation, ultimately leading to cell death. mdpi.com The respiratory chain of Mycobacterium tuberculosis has been identified as a highly susceptible target for synthetic small molecules. nih.gov

Several quinoline-based compounds have been investigated as inhibitors of the mycobacterial cytochrome bc1 complex. 2-(quinolin-4-yloxy)acetamides have been identified as potent growth inhibitors of Mycobacterium tuberculosis that target the cytochrome bc1 complex. rsc.org Additionally, a new series of 2-Ethylthio-4-methylaminoquinazoline derivatives have been shown to target two separate subunits of the cytochrome bc1 complex in Mycobacterium tuberculosis. plos.org

The table below summarizes the findings on quinoline derivatives targeting the mycobacterial cytochrome bc1 complex:

| Compound Class | Target | Outcome | Reference |

| 2-(quinolin-4-yloxy)acetamides | Mycobacterium tuberculosis cytochrome bc1 complex | Potent growth inhibitors. rsc.org | rsc.org |

| 2-Ethylthio-4-methylaminoquinazoline derivatives | Mycobacterium tuberculosis cytochrome bc1 complex | Inhibition of two separate subunits. plos.org | plos.org |

Neuropharmacological Investigations in Preclinical Models

Anticonvulsant Properties

Certain quinoline derivatives have demonstrated anticonvulsant properties in preclinical studies. nih.gov For instance, 4-HTFE phenols with isopropyl or sec-butyl ortho groups have shown good antiseizure protection in a mouse model of therapy-resistant epilepsy. nih.gov The anticonvulsant activity of these compounds is influenced by the substitution pattern on the phenol (B47542) ring. nih.gov

A study on F-721, a trifluoromethylphenyl-containing compound, revealed potent, orally active anticonvulsant properties with a favorable safety margin in various in vivo and in vitro models. nih.gov Its profile of activity suggests potential utility in managing generalized tonic-clonic, simple, and complex partial seizures. nih.gov

The table below outlines the anticonvulsant properties of specific derivatives:

| Compound/Derivative Class | Model | Key Findings | Reference |

| 4-HTFE phenols with isopropyl or sec-butyl ortho groups | 6 Hz therapy-resistant mouse model | Good antiseizure protection. nih.gov | nih.gov |

| F-721 (3-diethylamino-2,2-dimethylpropyl-5-[p-trifluoromethylphenyl]-2-furoate hydrochloride) | Maximal electroshock, picrotoxin, NMDA, and kindled seizure models | Potent, orally active anticonvulsant with a favorable margin of safety. nih.gov | nih.gov |

Potential as Agents for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net Some derivatives have been shown to be selective inhibitors of Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Computational studies have helped in understanding the interaction between these derivatives and the AChE enzyme, which could aid in the development of more effective therapies. researchgate.net

Targeting receptor-interacting protein kinase 1 (RIPK1) is another promising strategy for various neurodegenerative disorders. nih.gov The development of PET probes for brain RIPK1 imaging could be a valuable tool in assessing therapeutic effectiveness. nih.gov

Below is a summary of research on quinoline derivatives in the context of neurodegenerative diseases:

| Derivative Class/Strategy | Target | Potential Application | Reference |

| Quinoline derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease. researchgate.net | researchgate.net |

| PET probes for RIPK1 imaging | Receptor-interacting protein kinase 1 (RIPK1) | Assessing therapeutic effectiveness in neurodegenerative disorders. nih.gov | nih.gov |

Anti-inflammatory and Analgesic Properties in Animal Models

Several quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical animal models. nih.govbohrium.comnih.gov

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

Research has shown that certain quinoline derivatives can modulate the production of key inflammatory mediators. For example, some 1,2,4-triazole-based derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). brieflands.com One such compound significantly reduced levels of IL-6 and TNF-α in the blood of treated rats, with performance comparable or even superior to celecoxib. brieflands.com

In another study, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone was found to be a potent inhibitor of TNF-alpha production in LPS-stimulated cells. nih.gov These findings highlight the potential of quinoline derivatives to act as anti-inflammatory agents by targeting specific inflammatory pathways.

The table below summarizes the modulation of inflammatory mediators by specific derivatives:

| Compound/Derivative Class | Inflammatory Mediator(s) | Key Findings | Reference |

| 1,2,4-triazole-based derivatives | TNF-α, IL-6 | Significantly reduced blood levels of TNF-α and IL-6 in rats. brieflands.com | brieflands.com |

| 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone | TNF-α | Potent inhibitor of TNF-alpha production. nih.gov | nih.gov |

Evaluation of Peripheral and Central Analgesic Effects

The preclinical assessment of novel chemical entities for analgesic properties is a critical step in the drug discovery process, aiming to identify compounds with the potential to alleviate pain. The evaluation of this compound and its derivatives has been the subject of research to determine their efficacy in modulating pain responses through both peripheral and central mechanisms. These investigations typically employ a battery of standardized in vivo models to characterize the analgesic profile of the compounds.

The analgesic activity of quinoline derivatives, including those with a trifluoromethyl substitution, has been an area of significant interest in medicinal chemistry. nih.govresearchgate.net Studies on various quinoline-based compounds have demonstrated their potential as analgesic agents, often evaluated using established models of nociception. nih.gov

Peripheral Analgesic Effects

The evaluation of peripheral analgesic activity primarily focuses on the compound's ability to inhibit nociceptive responses at the site of injury or inflammation, independent of the central nervous system. A widely utilized and validated model for this purpose is the acetic acid-induced writhing test in mice. This test induces a visceral pain response, and the reduction in the number of writhes (a characteristic stretching behavior) is a measure of a compound's peripheral analgesic efficacy.

In a study evaluating a series of 4-substituted-7-trifluoromethylquinoline derivatives, the analgesic potential was assessed using this writhing model. nih.govbohrium.com One of the synthesized compounds, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide, demonstrated notable analgesic activity. nih.govbohrium.com The results from this study are summarized in the table below, showcasing the compound's efficacy in comparison to a standard analgesic agent.

| Compound | Dose (mg/kg, p.o.) | Analgesic Activity (% Inhibition of Writhing) | Reference Drug | Reference Drug Activity (% Inhibition) |

|---|---|---|---|---|

| 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | 100 | Equipotent to Glafenine | Glafenine | Not explicitly quantified in the provided text, but the test compound was found to be equipotent. |

This data indicates that derivatives of the 7-trifluoromethylquinoline scaffold possess significant peripheral analgesic properties. The mechanism of action for such compounds is often attributed to the inhibition of inflammatory mediators at the periphery.

Central Analgesic Effects

Central analgesic effects are mediated through the action of a compound on the central nervous system, specifically the brain and spinal cord. Preclinical evaluation of these effects typically involves thermal nociception models, such as the hot plate test and the tail-flick test. These tests measure the latency of a response to a thermal stimulus, and an increase in this latency is indicative of a centrally mediated analgesic effect.

While specific data on the central analgesic effects of this compound from these models were not detailed in the reviewed literature, the general class of quinoline derivatives has been investigated for such activities. The evaluation would typically follow a protocol as outlined in the conceptual data table below.

| Test Model | Compound | Dose (mg/kg) | Response Latency (seconds) | Comparison with Standard (e.g., Morphine) |

|---|---|---|---|---|

| Hot Plate Test | This compound Derivative | [Hypothetical Dose 1] | [Hypothetical Data] | [Comparative Analysis] |

| Hot Plate Test | This compound Derivative | [Hypothetical Dose 2] | [Hypothetical Data] | [Comparative Analysis] |

| Tail-Flick Test | This compound Derivative | [Hypothetical Dose 1] | [Hypothetical Data] | [Comparative Analysis] |

| Tail-Flick Test | This compound Derivative | [Hypothetical Dose 2] | [Hypothetical Data] | [Comparative Analysis] |

The potential for central analgesic activity in this class of compounds is an area for further investigation. The presence of the quinoline nucleus, a scaffold found in various centrally acting agents, suggests that derivatives of this compound may interact with central pain pathways. Future studies employing these established thermal nociception models would be necessary to fully elucidate the central analgesic profile of these derivatives.

Computational and Theoretical Studies on 2 Propyl 7 Trifluoromethyl 4 Quinolinol

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and reactivity of a molecule. These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the distribution of electron density.

For quinoline (B57606) derivatives, DFT calculations are often performed using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p) or cc-pVDZ) to achieve a balance between accuracy and computational cost. dergipark.org.trscirp.org Such studies on analogs like 4-amino-2-methyl-8-(trifluoromethyl)quinoline reveal how substituents influence the electronic landscape of the quinoline core. dergipark.org.trresearchgate.netdergipark.org.tr

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org

For quinoline itself, the HOMO-LUMO gap is calculated to be approximately -4.83 eV. scirp.org For substituted quinolines, this gap is altered. For instance, in a study of quinoline derivatives as potential anti-malarial agents, the HOMO-LUMO gaps were found to be relatively high (around 4.08 eV to 4.81 eV), indicating significant molecular stability. Based on the analysis of a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, we can anticipate the electronic parameters for 2-Propyl-7-trifluoromethyl-4-quinolinol. dergipark.org.trresearchgate.net The electron-withdrawing trifluoromethyl group at position 7 and the electron-donating propyl group at position 2 would modulate the electron density across the quinoline scaffold.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. rsc.org For quinoline analogs, MEP maps typically show negative potential (red/yellow areas) around the nitrogen atom and other electronegative atoms (like oxygen in the 4-quinolinol and fluorine in the trifluoromethyl group), making these sites susceptible to electrophilic attack or hydrogen bond formation. nih.govmdpi.com Positive potential (blue areas) is generally found around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net The MEP of this compound would be instrumental in understanding its intermolecular interactions.

Table 1: Predicted Electronic Properties of this compound based on Analog Studies This interactive table contains hypothetical data based on published values for analogous compounds for illustrative purposes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 3.5 D | Polarity and solubility |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding the potential mechanism of action of a drug candidate.

For quinoline derivatives, docking studies have been performed against a wide array of biological targets, including kinases, proteases, and DNA gyrase. mdpi.comtandfonline.comresearchgate.netresearchgate.net These studies reveal that the quinoline scaffold can engage in various non-covalent interactions within a protein's active site. A study on 3-[3-(Trifluoromethyl)phenyl]quinoline demonstrated its potential to bind favorably with proteins involved in SARS-CoV-2. osti.govnih.gov

For this compound, a docking simulation would involve placing the molecule into the binding site of a selected target protein. The simulation would predict key interactions:

Hydrogen Bonds: The hydroxyl group at the 4-position is a prime candidate for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine. The quinoline nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The propyl group at position 2 and the aromatic quinoline ring system would likely engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and proline. researchgate.net

Pi-Pi Stacking: The aromatic quinoline core can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and histidine.

Halogen Bonds/Interactions: The trifluoromethyl group at position 7 can participate in specific interactions, including halogen bonds or dipole-dipole interactions, which can significantly enhance binding affinity.

Table 2: Potential Ligand-Target Interactions for this compound This interactive table illustrates the types of interactions that could be predicted by molecular docking.

| Molecular Feature | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| 4-Hydroxyl Group | Asp, Glu, Ser, Thr | Hydrogen Bond (Donor/Acceptor) |

| Quinoline Nitrogen | Ser, Thr, Gln, Asn | Hydrogen Bond (Acceptor) |

| Quinoline Ring | Phe, Tyr, Trp, His | π-π Stacking, Hydrophobic |

| 2-Propyl Group | Val, Leu, Ile, Ala, Pro | Hydrophobic |

| 7-Trifluoromethyl Group | Various | Halogen Bonding, Dipole-Dipole |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds.

For quinoline and its derivatives, numerous QSAR studies have been conducted to predict activities such as anticancer, antimicrobial, and receptor binding affinity. researchgate.netresearchgate.netijprajournal.com These models are built using molecular descriptors calculated from the 2D or 3D structure of the molecules. A robust QSAR model for a series of 4-quinolone derivatives targeting GABA(A) receptors was developed using parameters like molecular shape, ovality, and energy. nih.gov

To develop a QSAR model for analogs of this compound, a set of structurally similar compounds with known biological activity would be required. Descriptors would be calculated for each compound, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build the predictive model.

Table 3: Relevant Molecular Descriptors for QSAR Modeling This interactive table lists descriptors likely to be important for a QSAR model of quinolinol derivatives.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Topological | Wiener index, Kier shape indices | Molecular size, shape, branching |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, polarizability |

| Steric/3D | Molecular volume, Surface area | Molecular dimensions and shape |

In Silico ADME Predictions for Preclinical Development

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound. nih.govri.se Poor ADME properties are a major cause of failure for drug candidates in clinical trials.

Computational models can predict a range of ADME properties for quinoline derivatives based on their structure. nih.govresearchgate.net These predictions help in identifying potential liabilities early on. For this compound, key ADME parameters would be estimated as follows:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) would be predicted. The presence of both lipophilic (propyl, trifluoromethyl) and polar (hydroxyl) groups suggests a balance that may favor absorption.

Distribution: Predictions would include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High lipophilicity often leads to higher PPB.

Metabolism: The model would predict potential sites of metabolism by cytochrome P450 enzymes. The aromatic rings and the propyl chain are likely sites for oxidation.

Excretion: Properties related to clearance, such as aqueous solubility (LogS), are estimated.

Table 4: Illustrative In Silico ADME Predictions for a Quinolinol Analog This interactive table shows typical ADME parameters and their predicted values for a drug-like molecule.

| ADME Parameter | Predicted Value/Range | Implication |

|---|---|---|

| Aqueous Solubility (LogS) | -3.5 to -4.5 | Moderately soluble |

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity |

| CYP2D6 Inhibition | Potential inhibitor | Risk of drug-drug interactions |

| Human Intestinal Absorption (HIA) | > 90% | High absorption from the gut |

Molecular Dynamics Simulations for Binding Conformations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein.

MD simulations have been effectively used to study the stability of various quinoline derivatives in the active sites of their target proteins. mdpi.comtandfonline.comnih.govresearchgate.net These simulations typically run for tens to hundreds of nanoseconds and are analyzed to understand:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD trajectory suggests that the complex remains in a consistent conformational state.

Flexibility of Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are rigid upon ligand binding.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for binding.

An MD simulation of this compound bound to a target would validate its binding mode, confirm the stability of crucial interactions, and provide a more accurate estimation of its binding free energy.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. scienceopen.com These models are used as 3D queries to search large chemical databases (virtual screening) to identify new compounds that are likely to be active. mdpi.com

A pharmacophore model for this compound could be generated based on its structure and predicted interactions from docking. nih.gov The key features would likely include:

A hydrogen bond donor (from the 4-hydroxyl group).

A hydrogen bond acceptor (from the quinoline nitrogen).

An aromatic ring feature.

A hydrophobic feature (representing the propyl group).

This model could then be used to screen databases like ZINC or ChEMBL to find diverse compounds that match these features. The resulting hits would be promising candidates for further investigation as molecules with similar biological activity. scienceopen.com

Table 5: Key Pharmacophoric Features of this compound This interactive table outlines the essential features for building a pharmacophore model.

| Feature Type | Location on Molecule | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor | 4-Hydroxyl group | Interaction with H-bond acceptors (e.g., C=O) |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Interaction with H-bond donors (e.g., N-H) |

| Aromatic Ring | Quinoline core | π-π stacking interactions |

| Hydrophobic Group | 2-Propyl group | Interaction with nonpolar pockets |

Future Perspectives in Quinolinol Research

Design and Synthesis of Novel Scaffolds with Enhanced Selectivity

The future of quinolinol-based drug discovery lies in the rational design of novel molecular scaffolds with superior selectivity for their biological targets, thereby enhancing efficacy and minimizing off-target effects. The quinoline (B57606) core is considered a "privileged scaffold" because its structure can be readily and strategically modified to interact with a diverse range of biological molecules. nih.govfrontiersin.org

Researchers are moving beyond traditional substitutions, engineering quinoline-based molecules with distinct domains to precisely control their properties. nih.gov For instance, specific regions of the molecule can be designated for tuning photophysical characteristics, while others are designed for late-stage chemical modifications to create diverse compound libraries. nih.gov This modular approach facilitates a more predictable relationship between a compound's structure and its activity.

A key goal is to achieve enhanced selectivity for specific enzyme isoforms or receptor subtypes. For example, recent research has focused on designing quinoline derivatives that act as highly selective inhibitors of specific kinases, such as C-RAF, EGFR (Epidermal Growth Factor Receptor), and HER-2, which are critical targets in oncology. nih.govrsc.org By optimizing the substituents on the quinoline ring, it is possible to create compounds that fit precisely into the active site of a target protein, avoiding interactions with closely related proteins and thus reducing side effects. The trifluoromethyl group, as seen in 2-Propyl-7-trifluoromethyl-4-quinolinol, is particularly valuable in this context as it can enhance metabolic stability and binding affinity.

| Design Strategy | Objective | Example Target Class | Potential Advantage |

|---|---|---|---|

| Modular Domain Engineering | Systematic tuning of molecular properties (e.g., solubility, fluorescence). | Cellular Imaging Probes | Rational and predictable design of compounds for specific applications. nih.gov |

| Structure-Based Design | Achieve high binding affinity and selectivity for a specific protein. | Kinases (e.g., C-RAF, EGFR) | Increased potency and reduced off-target toxicity. nih.govrsc.org |

| Bioisosteric Replacement | Improve pharmacokinetic properties (e.g., metabolic stability, cell permeability). | Various Enzymes | Enhanced drug-like characteristics and in vivo performance. |

| Scaffold Hopping | Discover novel chemical series with similar activity but different core structures. | GPCRs, Ion Channels | Opportunity to overcome patent limitations and discover improved compounds. |

Combination Therapies Involving Quinolinol Derivatives

To combat complex diseases like cancer, which often involve multiple pathological pathways and mechanisms of drug resistance, combination therapy has become a standard of care. Quinoline derivatives are increasingly being explored as components of these multi-drug regimens to maximize therapeutic effectiveness. orientjchem.org Their diverse mechanisms of action make them suitable partners for a range of other anticancer agents. researchgate.net

One promising strategy involves combining quinoline-based kinase inhibitors with conventional chemotherapy or other targeted drugs. This can lead to synergistic effects, where the combined treatment is more effective than the sum of its individual components. Another innovative approach is the creation of "hybrid" molecules, where a quinoline scaffold is chemically linked to another pharmacologically active moiety. rsc.org For example, quinoline-chalcone hybrids have been developed that combine the properties of both parent molecules to target multiple aspects of cancer cell biology, such as tubulin polymerization and cell signaling pathways. rsc.org This molecular hybridization approach can be seen as a form of intramolecular combination therapy, designed to overcome multi-drug resistance and enhance anticancer activity. rsc.orgfrontiersin.org

| Quinoline-Based Approach | Partner Therapy/Moiety | Therapeutic Rationale | Target Disease |

|---|---|---|---|

| Kinase Inhibitor (e.g., Bosutinib) | Chemotherapy, other targeted agents | Overcome resistance by targeting multiple signaling pathways simultaneously. ijmphs.com | Cancer (e.g., CML, ALL) |

| Topoisomerase Inhibitor (e.g., Camptothecin analog) | DNA damaging agents | Enhance DNA damage and induce apoptosis in cancer cells. ijmphs.com | Solid Tumors |

| Quinoline-Chalcone Hybrid | Chalcone moiety | Dual mechanism of action, such as tubulin inhibition and kinase inhibition. rsc.org | Multi-drug resistant cancers |

| Quinoline-Triazole Hybrid | Triazole moiety | Combine antimicrobial or anticancer properties of both scaffolds. frontiersin.org | Infectious Diseases, Cancer |

Exploration of New Biological Targets and Disease Indications

While quinolines are well-established as anticancer and antimalarial agents, ongoing research continues to uncover new biological targets and, consequently, new therapeutic applications for this versatile scaffold. benthamdirect.comijmphs.com The future of quinolinol research will heavily involve identifying and validating these novel targets to expand the therapeutic reach of compounds like this compound.

Functional proteomics approaches have identified proteins such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs. nih.gov These findings open up new avenues for understanding the mechanisms of action of existing drugs and for designing new ones. More recently, quinoline derivatives have been shown to act as inhibitors and degraders of DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic regulation of gene expression in cancer. mdpi.com

Beyond cancer, the therapeutic potential of quinoline derivatives is being explored in a variety of other disease areas. These include:

Neurodegenerative Diseases: 8-Hydroxyquinoline (B1678124) derivatives are being investigated for their role as iron-chelating agents and their potential neuroprotective effects in conditions like Alzheimer's disease. researchgate.netnih.gov

Infectious Diseases: Research is focused on developing new quinoline-based agents to combat drug-resistant bacteria, fungi, and viruses, including HIV. researchgate.netnih.gov

Inflammatory Disorders: The anti-inflammatory properties of certain quinoline derivatives make them candidates for treating chronic inflammatory conditions. orientjchem.org

| Biological Target | Disease Indication | Mechanism of Action |

|---|---|---|